

## literature review of Pot-4 clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pot-4 tfa |           |
| Cat. No.:            | B15608559 | Get Quote |

An Objective Comparison of Clinical Trial Outcomes for Pot-4 (Pegcetacoplan), a C3 Complement Inhibitor

This guide provides a comprehensive literature review of the clinical trial outcomes for Pot-4, an early-stage complement C3 inhibitor, and its advanced successor, pegcetacoplan (formerly APL-2). Developed to target the central component of the complement cascade, this therapeutic has been investigated across multiple debilitating diseases, most notably geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative trial data, detailed experimental protocols, and visualizations of the underlying biological and clinical pathways.

### **Mechanism of Action: C3 Inhibition**

Pot-4 and pegcetacoplan are synthetic cyclic peptides that bind to complement component C3, preventing its cleavage and subsequent activation.[1][2][3] As C3 is the point of convergence for all three complement pathways (classical, lectin, and alternative), its inhibition provides comprehensive control over the cascade, mitigating the downstream inflammatory and cell-damaging effects, such as the formation of the membrane attack complex (MAC) that leads to cell lysis.[1][2][4][5]





Click to download full resolution via product page

Mechanism of C3 inhibition by Pot-4/pegcetacoplan.

# **Clinical Development Overview**

The initial development focused on Pot-4 for AMD, with a Phase 1 trial (NCT00473928) establishing its safety and tolerability when administered via intravitreal injection.[1][6] The program evolved with the development of pegcetacoplan (APL-2), a PEGylated version of the peptide designed for enhanced pharmacokinetic properties.[5][7] This led to pivotal Phase 2 and 3 trials in both ophthalmology and hematology.





Click to download full resolution via product page

A generalized workflow for Phase 3 randomized controlled trials.

# **Clinical Trial Outcomes in Geographic Atrophy (GA)**

Pegcetacoplan is the first FDA-approved treatment for geographic atrophy.[8][9] Its efficacy was evaluated in several key multicenter, randomized, sham-controlled trials.

# **Efficacy Data for Geographic Atrophy**



| Trial Name | Phase   | N   | Treatment<br>Arms                                                                   | Primary Endpoint: Change in GA Lesion Growth vs. Sham (Month 12)   | Key<br>Secondary/<br>Long-Term<br>Outcomes                                                                |
|------------|---------|-----|-------------------------------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| FILLY      | 2       | 246 | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n Every Other<br>Month<br>(EOM), Sham | Monthly: 29% reduction (p=0.008)EO M: 20% reduction (p=0.067)[10]  | Effect supported at 18 months post- treatment initiation.[10]                                             |
| OAKS       | 3       | 637 | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM,<br>Sham                        | Monthly: 21% reduction (p=0.0004)E OM: 16% reduction (p=0.0055)[9] | At 24 months, reduction was 22% (monthly) and 18% (EOM).                                                  |
| DERBY      | 3       | 621 | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM,<br>Sham                        | Monthly: 12% reduction (p=0.062)EO M: 11% reduction (p=0.085)[9]   | At 24 months, reduction was 19% (monthly) and 16% (EOM). [9][11]                                          |
| GALE       | 3 (OLE) | N/A | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM                                 | N/A<br>(Extension<br>Study)                                        | Treatment effects increased over time, with up to a 45% reduction in GA growth rate observed with monthly |



dosing by month 30.[12] Preserved visual function at 36 months.[8]

Safety Data for Geographic Atrophy (OAKS & DERBY at

24 Months)

| Adverse Event                      | Pegcetacoplan<br>Monthly                                                                     | Pegcetacoplan<br>EOM | Sham |
|------------------------------------|----------------------------------------------------------------------------------------------|----------------------|------|
| New-Onset Exudative AMD (OAKS)     | 11%                                                                                          | 8%                   | 2%   |
| New-Onset Exudative<br>AMD (DERBY) | 13%                                                                                          | 6%                   | 4%   |
| Intraocular<br>Inflammation        | Reported, but specific rates vary across studies. Considered part of the safety profile.[12] |                      |      |
| Ischemic Optic Neuropathy          | Rare, with an incidence of 0.1% over 30 months in the GALE study.[12]                        |                      |      |

# Clinical Trial Outcomes in Paroxysmal Nocturnal Hemoglobinuria (PNH)

Pegcetacoplan has demonstrated superiority over standard of care in PNH, a rare blood disorder characterized by complement-mediated hemolysis. It is effective for both treatment-naive patients and those with a suboptimal response to C5 inhibitors like eculizumab.[4]



# **Efficacy Data for Paroxysmal Nocturnal Hemoglobinuria**



| Trial Name | Phase | N  | Patient<br>Population             | Comparator          | Key<br>Efficacy<br>Outcomes                                                                                         |
|------------|-------|----|-----------------------------------|---------------------|---------------------------------------------------------------------------------------------------------------------|
| PADDOCK    | 1b    | 3  | Treatment-<br>Naïve               | N/A (Single<br>Arm) | Average LDH (marker of hemolysis) declined by 83% in the first month.                                               |
| PHAROAH    | 1b    | 6  | Suboptimal response to eculizumab | N/A (Add-on)        | Average hemoglobin increased from 8.8 g/dL to 11.9 g/dL in the first month.[13]                                     |
| PEGASUS    | 3     | 80 | Suboptimal response to eculizumab | Eculizumab          | Pegcetacopla<br>n was<br>superior in<br>improving<br>hemoglobin<br>levels from<br>baseline to<br>week 16.           |
| PRINCE     | 3     | 53 | Treatment-<br>Naïve               | Supportive<br>Care  | 85.7% of patients on pegcetacopla n achieved hemoglobin stabilization vs. 0% on control (p < .0001).[14] LDH levels |



|           |         |     |                                    |                     | were also<br>significantly<br>reduced.[14]                                                                                              |
|-----------|---------|-----|------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| 307 (OLE) | 3 (OLE) | 137 | Patients from<br>parent<br>studies | N/A (Single<br>Arm) | Sustained improvement s in hemoglobin (mean 11.6 g/dL) and fatigue scores at 48 weeks. 83.2% of patients remained transfusion-free.[15] |

### Safety Data for Paroxysmal Nocturnal Hemoglobinuria

The safety profile of pegcetacoplan in PNH is well-established. Common adverse events include injection site reactions.[4] Importantly, no cases of thrombosis or meningococcal infections were reported in the PEGASUS and PRINCE trials or during the 307 open-label extension study.[4][15]

# Experimental Protocols Protocol for GA Phase 3 Trials (OAKS & DERBY)

- Study Design: Two parallel, multicenter, randomized, double-masked, sham-controlled
   Phase 3 trials.[9]
- Patient Population: Patients with GA secondary to AMD, with a GA lesion size within a specified range and best-corrected visual acuity.
- Intervention: Patients were randomized to receive intravitreal injections of pegcetacoplan (15 mg/0.1 mL) monthly, every other month, or a corresponding sham procedure.[9][16]



- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total area of the GA lesion at month 12, as measured by fundus autofluorescence.[9]
- Follow-up: Efficacy and safety were assessed at regular intervals through 24 months.[9]

### **Protocol for PNH Phase 3 Trial (PRINCE)**

- Study Design: A randomized, multicenter, open-label, controlled Phase 3 study.[14]
- Patient Population: Complement inhibitor-naïve adult patients with PNH.[14]
- Intervention: Patients were randomized 2:1 to receive pegcetacoplan (1080 mg subcutaneously twice weekly) or continue with supportive care (control group) for 26 weeks.
   [14]
- Co-Primary Endpoints:
  - Hemoglobin stabilization, defined as the avoidance of a >1 g/dL decrease in hemoglobin levels in the absence of transfusions from baseline through week 26.
  - Change from baseline in lactate dehydrogenase (LDH) level at week 26.[14]
- Follow-up: Safety and efficacy were monitored throughout the 26-week controlled period.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. tandfonline.com [tandfonline.com]

### Validation & Comparative





- 5. Apellis Announces Positive Results from Phase 1 Clinical Trials of APL-2, a C3 Complement Inhibitor [prnewswire.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Apellis reports positive results from Phase I trials of C3 inhibitor APL-2 to treat PNH -Clinical Trials Arena [clinicaltrialsarena.com]
- 8. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 9. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, shamcontrolled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epidarex.com [epidarex.com]
- 11. Potential Breakthrough Drug for Geographic Atrophy Awaiting FDA Approval [brightfocus.org]
- 12. Pegcetacoplan Shows Sustained Efficacy in Slowing Geographic Atrophy Over 30 Months, GALE Study Finds [farabiretina.com]
- 13. Apellis Pharmaceuticals Announces Positive Data from APL-2 Studies Showing Rapid and Durable Improvements in LDH and Hemoglobin Levels in PNH Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. njretina.com [njretina.com]
- To cite this document: BenchChem. [literature review of Pot-4 clinical trial outcomes].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608559#literature-review-of-pot-4-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com